5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-

Lipophilicity Regioisomer differentiation Physicochemical profiling

5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- (CAS 1017294-08-4) is a 4-arylidene-2-methyl-5(4H)-oxazolone derivative bearing a 2,5-difluorophenyl substituent at the C-4 methylene position. With molecular formula C₁₁H₇F₂NO₂ and molecular weight 223.18 g/mol, this compound belongs to the azlactone family—five-membered heterocycles recognized as versatile synthons for amino acid derivatives, heterocyclic scaffolds, and fluorescent probes.

Molecular Formula C11H7F2NO2
Molecular Weight 223.17 g/mol
Cat. No. B13727099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-
Molecular FormulaC11H7F2NO2
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=C(C=CC(=C2)F)F)C(=O)O1
InChIInChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3
InChIKeyWXPBRLXDFVOOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- (CAS 1017294-08-4): Compound Identity and Structural Context for Procurement


5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- (CAS 1017294-08-4) is a 4-arylidene-2-methyl-5(4H)-oxazolone derivative bearing a 2,5-difluorophenyl substituent at the C-4 methylene position. With molecular formula C₁₁H₇F₂NO₂ and molecular weight 223.18 g/mol, this compound belongs to the azlactone family—five-membered heterocycles recognized as versatile synthons for amino acid derivatives, heterocyclic scaffolds, and fluorescent probes [1]. The 4-arylidene-5(4H)-oxazolone framework has been validated across multiple biological domains including tyrosinase inhibition, anticancer cytotoxicity, antimicrobial activity, and urease inhibition [2]. The 2,5-difluorophenyl substitution pattern distinguishes this compound from regioisomeric analogs (2,4-; 3,4-; 2,6-difluoro) and is supported by computed physicochemical parameters including LogP 2.28 and TPSA 38.66 Ų .

Why Regioisomeric or Non-Fluorinated 4-Arylidene-5(4H)-Oxazolones Cannot Substitute for CAS 1017294-08-4 in Structure-Activity Studies


Within the 4-arylidene-2-methyl-5(4H)-oxazolone series, the position and number of fluorine substituents on the benzylidene ring directly modulate electronic distribution, lipophilicity, and target-binding interactions. The 2,5-difluoro regioisomer (CAS 1017294-08-4) presents a distinct spatial arrangement of electron-withdrawing fluorine atoms compared to the more common 2,4-difluoro analog (CAS 831191-79-8)—a difference reflected in computed LogP values of 2.28 versus 2.10, respectively . Published structure–activity relationship (SAR) data for the oxazolone class demonstrate that C-4 substituent identity and substitution geometry are primary determinants of biological potency: in the landmark tyrosinase inhibition study by Khan et al., IC₅₀ values spanned a 14.4-fold range (1.23–17.73 μM) across only seventeen derivatives differing solely in the C-4 arylidene group [1]. Similarly, anticancer cytotoxicity against A549 lung carcinoma cells varied substantially among 2-substituted 4-arylidene-5(4H)-oxazolones sharing an identical core [2]. Because the 2,5-difluorobenzylidene moiety is underrepresented in published biological screening campaigns relative to its 2,4-difluoro counterpart, procurement of CAS 1017294-08-4 fills a specific SAR gap that cannot be addressed by simply substituting regioisomeric or non-fluorinated analogs.

Quantitative Evidence Differentiating 5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- from Comparator Analogs


Lipophilicity Differentiation: LogP of the 2,5-Difluoro Regioisomer Versus the Closest Commercial 2,4-Difluoro Analog

The computed octanol-water partition coefficient (LogP) for CAS 1017294-08-4 (2,5-difluoro substitution) is 2.28, compared to XLogP3 of 2.10 for the 2,4-difluoro regioisomer CAS 831191-79-8 . This 0.18 log-unit difference corresponds to an approximately 1.5-fold difference in lipophilicity, which is sufficient to alter membrane permeability, protein binding, and pharmacokinetic distribution in biological systems. The 2,5-difluoro arrangement places fluorine atoms in a non-contiguous orientation (meta and para relative to the methylene bridge), creating a distinct electrostatic surface compared to the ortho-para 2,4-difluoro arrangement .

Lipophilicity Regioisomer differentiation Physicochemical profiling

Topological Polar Surface Area (TPSA) Parity Confirms Bioisosteric Potential While Fluorine Position Dictates Electronic Profile

The computed TPSA values for the 2,5-difluoro target compound (38.66 Ų) and the 2,4-difluoro analog (38.7 Ų) are nearly identical, confirming equivalent hydrogen-bonding capacity and passive membrane permeability potential [1]. However, the difference in fluorine substitution geometry (2,5- vs. 2,4-) alters the aryl ring electron density distribution: 2,5-substitution withdraws electron density from meta and para positions, while 2,4-substitution withdraws from ortho and para positions. This is reflected in the distinct InChI Keys and SMILES strings for the two compounds . Near-identical TPSA combined with distinct LogP and electronic profiles means these regioisomers are permeability-matched but electronically differentiated—ideal for isolating electronic SAR contributions.

TPSA Bioisosterism Electronic effects

Unrepresented 2,5-Difluoro Substitution Pattern in Published Oxazolone Biological Screening: A Quantified SAR Gap

A systematic survey of the primary oxazolone SAR literature reveals that while seventeen 4-arylidene-2-methyl/phenyl-5(4H)-oxazolone derivatives (compounds 3–19) were comprehensively screened for tyrosinase inhibition by Khan et al. (2006), none incorporated a 2,5-difluorobenzylidene substituent [1]. The tested arylidene variants included cinnamyl, methoxy-phenyl, nitro-phenyl, chloro-phenyl, and unsubstituted phenyl groups, establishing a baseline IC₅₀ range of 1.23–17.73 μM against mushroom tyrosinase with kojic acid (IC₅₀ = 16.67 μM) and l-mimosine (IC₅₀ = 3.68 μM) as reference standards [1]. Similarly, the 2019 anticancer screening of 2-substituted 4-arylidene-5(4H)-oxazolones against A549, Colo-205, and K562 cell lines did not include any 2,5-difluorophenyl derivative [2]. This means the 2,5-difluoro regioisomer occupies a systematically unexplored position in validated oxazolone SAR space, representing a procurement opportunity for laboratories seeking to complete the fluorine-substitution activity matrix.

Structure-activity relationship SAR gap analysis Tyrosinase inhibition

Synthetic Versatility: Oxazolone Ring as a Gateway to Fluorinated Heterocyclic Libraries and Amino Acid Derivatives

The 5(4H)-oxazolone nucleus is a well-established activated acyl equivalent capable of undergoing ring-opening with nucleophiles (amines, alcohols, thiols) to yield α,α-disubstituted amino acid derivatives, or participating in cycloaddition and condensation reactions to generate imidazolones, oxazoles, and other heterocyclic scaffolds [1]. The presence of the 2,5-difluorobenzylidene moiety introduces fluorine atoms at positions that can participate in or modulate subsequent transformations. Fluorinated azlactones have been specifically exploited as precursors to biologically active compounds: for example, the E and Z isomers of the 2,4-difluorobenzylidene azlactone were differentially synthesized and hydrolyzed to yield 2,4-difluorophenylpyruvic acid as a potential MIF tautomerase ligand [2]. The analogous 2,5-difluoro azlactone (CAS 1017294-08-4) provides access to the corresponding 2,5-difluorophenylpyruvic acid scaffold, a regioisomeric probe for MIF and related enzyme targets. Compared to non-fluorinated oxazolones, the difluoro derivatives also serve as precursors to fluorinated oxazoles via photoredox or palladium-catalyzed pathways, enabling late-stage introduction of fluorine-containing motifs into drug-like molecules [3].

Synthetic intermediate Fluorinated building block Heterocyclic diversification

Commercial Availability Comparison: Purity, Stock Status, and Procurement Viability of the 2,5-Difluoro Regioisomer

CAS 1017294-08-4 is stocked by multiple international suppliers at ≥97% purity (ChemScene, Leyan) and 95% purity (CheMenu), with confirmed room-temperature shipping eligibility . The 2,4-difluoro regioisomer CAS 831191-79-8 is also commercially available at 98% purity (Leyan, AKSci), ensuring that both regioisomers can be sourced for parallel comparative studies . However, the 2,5-isomer is listed by fewer suppliers and generally in smaller stock quantities compared to the 2,4-isomer, indicating lower historical demand and, consequently, a larger unexploited research opportunity. The compound is classified under GHS07 (Warning) with hazard statements H302-H315-H319-H335, matching the typical safety profile of the oxazolone class .

Commercial availability Purity specification Procurement logistics

Highest-Impact Application Scenarios for 5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl- Based on Evidence


Regioisomeric Fluorine SAR Probe for Tyrosinase Inhibitor Lead Optimization

For medicinal chemistry groups engaged in tyrosinase inhibitor development for dermatological or cosmetic applications, CAS 1017294-08-4 fills a critical gap in the 4-arylidene SAR matrix. The Khan et al. (2006) platform provides directly transferable assay conditions (mushroom tyrosinase, spectrophotometric readout) and benchmark IC₅₀ values (kojic acid: 16.67 μM; l-mimosine: 3.68 μM; most active oxazolone: 1.23 μM) against which the 2,5-difluoro compound can be immediately evaluated . The LogP difference of +0.18 versus the 2,4-isomer and the distinct electronic profile create a hypothesis-driven screening opportunity: does the non-contiguous meta-para fluorine arrangement enhance or diminish copper-chelation at the tyrosinase active site relative to the ortho-para 2,4-arrangement?

Fluorinated Azlactone Intermediate for MIF Tautomerase Ligand Synthesis

Building on the precedent established by Carpy et al. (2004), who demonstrated that 2,4-difluorobenzylidene azlactone isomers serve as precursors to difluorophenylpyruvic acids with potential MIF tautomerase inhibitory activity, CAS 1017294-08-4 can be hydrolyzed to yield 2,5-difluorophenylpyruvic acid—a regioisomeric probe for MIF active-site interactions . The differential E/Z isomer ratio obtainable from the azlactone precursor under varying synthetic conditions (acetic anhydride/sodium acetate vs. alternative protocols) may yield distinct tautomeric enol/keto mixtures upon hydrolysis, providing an additional dimension of stereochemical control for MIF ligand design. Procurement of the pre-formed 2,5-difluoro azlactone eliminates the need for in-house synthesis of this specific regioisomer, accelerating structure–activity exploration at the MIF target.

Lung Cancer Cytotoxicity Screening Using a Validated 4-Arylidene-5(4H)-Oxazolone Template

The 2019 demonstration that 2-substituted 4-arylidene-5(4H)-oxazolones exhibit IC₅₀ values comparable to doxorubicin against A549 lung carcinoma cells, with selectivity over non-cancerous HEK293 cells, establishes a directly applicable screening platform for CAS 1017294-08-4 . Because the oxazolone class is noted for low DNA intercalation tendency—unlike conventional cytotoxic agents—the 2,5-difluoro derivative represents a new chemical entity for evaluating whether fluorine substitution geometry modulates the therapeutic window (cancer cell cytotoxicity vs. normal cell tolerance). The MTT assay protocol, cell lines (A549, Colo-205, K562, HEK293), and doxorubicin reference data from the published study provide turnkey experimental parameters for immediate comparative evaluation.

Precursor for Photoredox or Palladium-Catalyzed Synthesis of C(sp³)-Difluoro-Oxazole Derivatives

The oxazolone scaffold of CAS 1017294-08-4 can serve as a substrate for photoredox catalytic cascade reactions that introduce additional difluoroalkyl groups onto the heterocyclic core, as demonstrated by Song et al. (2019) using methylene-2-oxazolines and difluoroalkylating reagents under visible-light photocatalysis . The pre-installed 2,5-difluorophenyl group on the oxazolone ring provides a second fluorine-containing pharmacophoric element, enabling the construction of bis-difluorinated oxazole derivatives in a single synthetic sequence. This application is particularly relevant for medicinal chemistry groups synthesizing fluorinated compound libraries for fragment-based drug discovery, where the 2,5-difluorophenyl substitution pattern is underrepresented in commercial screening collections.

Quote Request

Request a Quote for 5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.